molecular formula C9H9NO B053819 2-(3-Methoxyprop-1-YN-1-YL)pyridine CAS No. 113985-43-6

2-(3-Methoxyprop-1-YN-1-YL)pyridine

Cat. No. B053819
M. Wt: 147.17 g/mol
InChI Key: YWNTZNVGBXOIEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Methoxyprop-1-YN-1-YL)pyridine, also known as MPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPP is a pyridine derivative that contains a propargylic alcohol functional group and a methoxy group attached to the pyridine ring.

Mechanism Of Action

The mechanism of action of 2-(3-Methoxyprop-1-YN-1-YL)pyridine is not fully understood, but it is thought to involve the inhibition of key enzymes and signaling pathways in cancer cells and neurons. 2-(3-Methoxyprop-1-YN-1-YL)pyridine has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. This inhibition leads to the activation of pro-apoptotic genes and the induction of apoptosis in cancer cells. In neurons, 2-(3-Methoxyprop-1-YN-1-YL)pyridine has been shown to protect against oxidative stress and inflammation, which are key factors in the development of neurodegenerative diseases.

Biochemical And Physiological Effects

2-(3-Methoxyprop-1-YN-1-YL)pyridine has been shown to have a range of biochemical and physiological effects, depending on the context of its use. In cancer cells, 2-(3-Methoxyprop-1-YN-1-YL)pyridine has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In neurons, 2-(3-Methoxyprop-1-YN-1-YL)pyridine has been shown to protect against oxidative stress and inflammation, improve cognitive function, and promote neuronal survival. 2-(3-Methoxyprop-1-YN-1-YL)pyridine has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.

Advantages And Limitations For Lab Experiments

2-(3-Methoxyprop-1-YN-1-YL)pyridine has several advantages for use in lab experiments, including its high yield and purity, its versatility as a building block for the synthesis of novel materials, and its potential as a ligand in catalytic reactions. However, 2-(3-Methoxyprop-1-YN-1-YL)pyridine also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations. Careful consideration should be given to the appropriate concentration and duration of 2-(3-Methoxyprop-1-YN-1-YL)pyridine exposure in lab experiments.

Future Directions

There are several future directions for research on 2-(3-Methoxyprop-1-YN-1-YL)pyridine. One area of interest is the development of 2-(3-Methoxyprop-1-YN-1-YL)pyridine-based materials with unique properties, such as luminescence and conductivity. Another area of interest is the optimization of 2-(3-Methoxyprop-1-YN-1-YL)pyridine synthesis methods to improve yield and purity. In medicinal chemistry, further studies are needed to fully understand the mechanism of action of 2-(3-Methoxyprop-1-YN-1-YL)pyridine and its potential as a neuroprotective agent. Additionally, studies are needed to evaluate the safety and efficacy of 2-(3-Methoxyprop-1-YN-1-YL)pyridine in animal models and clinical trials.

Scientific Research Applications

2-(3-Methoxyprop-1-YN-1-YL)pyridine has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 2-(3-Methoxyprop-1-YN-1-YL)pyridine has been shown to have anticancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In materials science, 2-(3-Methoxyprop-1-YN-1-YL)pyridine has been used as a building block for the synthesis of novel materials with unique properties, such as luminescence and conductivity. In catalysis, 2-(3-Methoxyprop-1-YN-1-YL)pyridine has been used as a ligand in transition metal catalyzed reactions, demonstrating its potential as a versatile tool for synthetic chemistry.

properties

CAS RN

113985-43-6

Product Name

2-(3-Methoxyprop-1-YN-1-YL)pyridine

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

2-(3-methoxyprop-1-ynyl)pyridine

InChI

InChI=1S/C9H9NO/c1-11-8-4-6-9-5-2-3-7-10-9/h2-3,5,7H,8H2,1H3

InChI Key

YWNTZNVGBXOIEQ-UHFFFAOYSA-N

SMILES

COCC#CC1=CC=CC=N1

Canonical SMILES

COCC#CC1=CC=CC=N1

synonyms

Pyridine, 2-(3-methoxy-1-propynyl)- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-bromopyridine (20 g) dissolved in diethylamine (100 mL) was added 3-methoxy-1-propyne (11.8 g), dichlorobis(triphenylphosphine)palladium(II) (888 mg) and copper iodide (121 mg), and the reaction mixture was stirred for 1 hour at 40° C. under a nitrogen stream. After the reaction mixture was filtered through celite to remove insoluble residue, the filtrate was evaporated under reduced pressure, the residue was purified by silica gel column chromatography and the title compound (16.8 g) was obtained as a light orange oil from the n-hexane:ethyl acetate (5:1) fraction.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step Two
Quantity
888 mg
Type
catalyst
Reaction Step Two
Quantity
121 mg
Type
catalyst
Reaction Step Two

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